3-hydroxyisobenzofuran-1(3H)-one
Overview
Description
3-Hydroxyisobenzofuran-1(3H)-one is a chemical compound that is found in various natural products and biological active molecules . It is a crucial core skeleton in these molecules .
Synthesis Analysis
The synthesis of 3-hydroxyisobenzofuran-1(3H)-one can be achieved via the ring contraction of tropones . This method involves the use of functionalized tropones with aryl hydrazines .Chemical Reactions Analysis
The chemical reactions involving 3-hydroxyisobenzofuran-1(3H)-one include the ring contraction of tropones . This reaction is part of the synthesis process of 3-hydroxyisobenzofuran-1(3H)-one .Scientific Research Applications
Structural and Electronic Analysis
- Isobenzofuran-1(3H)-ones, including 3-hydroxyisobenzofuran-1(3H)-one, have been studied for their structural properties. These compounds, known as phthalides, feature a benzene ring fused to a γ-lactone functionality. Research has focused on understanding their resonance-assisted hydrogen bonds (RAHBs) and electronic delocalization in the enol form. Such studies are crucial for comprehending the energy stabilization of RAHBs in crystal packing and the electronic structure of these compounds (Franca et al., 2016).
Antagonist Potential in Neurological Conditions
- Analogs of 3-hydroxyisobenzofuran-1(3H)-one have been synthesized for evaluation as antispasticity agents. These studies are part of efforts to develop new therapeutic agents for neurological conditions, leveraging the structural properties of isobenzofuran-1(3H)-one derivatives (Donati, Prager, & Weber, 1989).
Chemical Synthesis and Rearrangements
- Research has been conducted on the synthesis and rearrangement of isocyanoisobenzofuran-1(3H)-ones, a category that includes 3-hydroxyisobenzofuran-1(3H)-one. These studies have enabled the synthesis of cyano derivatives without using toxic cyanide, demonstrating the versatility of these compounds in chemical synthesis (Mal, Ghosh, & Chakraborty, 2015).
Catalytic Synthesis Methods
- Domino [Pd]-catalysis has been applied for the synthesis of isobenzofuran-1(3H)-ones, showcasing a method with broad substrate scope. This approach has been used for the synthesis of pharmaceuticals like the antiplatelet drug n-butyl phthalide (Mahendar & Satyanarayana, 2016).
DNA Binding and Antioxidant Activity
- Novel phthalide derivatives, including those of 3-hydroxyisobenzofuran-1(3H)-one, have been investigated for their DNA binding affinity and antioxidant activities. These compounds have shown potential in binding to DNA and exhibit significant antioxidant properties (Yılmaz et al., 2020).
Keto-Enol Tautomerism Studies
- Studies have explored the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, providing insights into the stability and reactivity of these compounds in various states and environments. This research is significant for understanding the chemical behavior of these molecules (Pires et al., 2016).
Potential in Anti-Cancer Research
- Derivatives of 3-hydroxyisobenzofuran-1(3H)-one have been investigated as potential anti-estrogen breast cancer agents. This research explores the application of these compounds in developing drugs for breast cancer treatment, highlighting their medicinal significance (Li et al., 2013).
Mechanism in Chemical Reactions
- The hydrolysis mechanism of diazobenzofuran-2-one, a compound related to 3-hydroxybenzofuran-2-one, was studied to understand its reaction kinetics. This research aids in comprehending the reactivity and transformation of such compounds under specific conditions (Chiang, Kresge, & Meng, 2002).
Future Directions
In terms of future directions, there is ongoing research into the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents to construct chiral phthalide derivatives . This research could pave the way for the development of new phthalides as the crucial core skeletons of biological active molecules .
properties
IUPAC Name |
3-hydroxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKNWJNCOJPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxyisobenzofuran-1(3H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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